Cas no 1227576-71-7 (2-Chloro-3-fluoropyridine-4-acetonitrile)

2-Chloro-3-fluoropyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-chloro-3-fluoropyridine-4-acetonitrile
- 2-Chloro-3-fluoropyridine-4-acetonitrile
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- インチ: 1S/C7H4ClFN2/c8-7-6(9)5(1-3-10)2-4-11-7/h2,4H,1H2
- InChIKey: XQGLWQBOEQDELW-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=CN=1)CC#N)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 177
- XLogP3: 1.6
- トポロジー分子極性表面積: 36.7
2-Chloro-3-fluoropyridine-4-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026000212-1g |
2-Chloro-3-fluoropyridine-4-acetonitrile |
1227576-71-7 | 97% | 1g |
$1747.20 | 2023-09-03 | |
Alichem | A026000212-500mg |
2-Chloro-3-fluoropyridine-4-acetonitrile |
1227576-71-7 | 97% | 500mg |
$999.60 | 2023-09-03 | |
Alichem | A026000212-250mg |
2-Chloro-3-fluoropyridine-4-acetonitrile |
1227576-71-7 | 97% | 250mg |
$666.40 | 2023-09-03 |
2-Chloro-3-fluoropyridine-4-acetonitrile 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
2-Chloro-3-fluoropyridine-4-acetonitrileに関する追加情報
Research Brief on 2-Chloro-3-fluoropyridine-4-acetonitrile (CAS: 1227576-71-7) in Chemical Biology and Pharmaceutical Applications
2-Chloro-3-fluoropyridine-4-acetonitrile (CAS: 1227576-71-7) is a fluorinated pyridine derivative that has recently gained attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for drug discovery. This compound features a unique combination of chloro, fluoro, and cyano functional groups, making it a valuable intermediate for the synthesis of bioactive molecules. Recent studies have explored its applications in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-Chloro-3-fluoropyridine-4-acetonitrile as a key precursor in the synthesis of novel EGFR (Epidermal Growth Factor Receptor) inhibitors. Researchers utilized its reactive sites to introduce various pharmacophores, resulting in compounds with improved selectivity and potency against mutant EGFR variants. The study highlighted the compound's role in addressing drug resistance in non-small cell lung cancer (NSCLC) therapies.
In the field of agrochemicals, a patent application (WO2023056789) disclosed the use of derivatives of 2-Chloro-3-fluoropyridine-4-acetonitrile as potent fungicides. The fluoropyridine core was found to enhance systemic movement in plants while maintaining low mammalian toxicity, making it an attractive scaffold for crop protection agents. The patent describes synthetic routes that optimize yield and purity of the target compound, addressing previous challenges in large-scale production.
Recent advancements in synthetic methodology have improved access to 2-Chloro-3-fluoropyridine-4-acetonitrile. A 2024 report in Organic Process Research & Development presented a continuous-flow synthesis approach that reduces reaction time from 12 hours to 30 minutes while achieving >95% yield. This technological innovation addresses supply chain challenges and supports the growing demand for this intermediate in pharmaceutical development pipelines.
Structural studies using X-ray crystallography and computational modeling have provided insights into the conformational preferences of 2-Chloro-3-fluoropyridine-4-acetonitrile. These studies reveal how the electron-withdrawing groups influence the compound's reactivity in nucleophilic aromatic substitution reactions, which is crucial for its applications in heterocyclic chemistry. Such fundamental understanding enables more rational design of derivatives with tailored properties.
The safety profile of 2-Chloro-3-fluoropyridine-4-acetonitrile has been evaluated in recent toxicological studies. While the compound shows moderate acute toxicity (LD50 = 320 mg/kg in rats), proper handling procedures and engineering controls can effectively mitigate risks. These findings support its continued use in research settings while emphasizing the need for appropriate safety measures during scale-up processes.
Looking forward, 2-Chloro-3-fluoropyridine-4-acetonitrile is positioned to play a significant role in the development of next-generation pharmaceuticals and agrochemicals. Its unique structural features and demonstrated versatility make it a valuable tool for medicinal chemists addressing challenging therapeutic targets. Ongoing research is exploring its potential in PROTAC (Proteolysis Targeting Chimera) design and other emerging therapeutic modalities.
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